Methyl 6-hydroxyquinoline-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVETNNBYVBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461596 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429687-75-2 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chiral Pool Synthesis:
A prevalent strategy involves the use of readily available chiral building blocks, such as amino acids. The carboxylic acid at the 2-position of the quinoline (B57606) ring provides a convenient handle for coupling with chiral amines or alcohols from the chiral pool. For instance, quinoline-2-carboxylic acid can be converted to its corresponding acid chloride, which can then react with various chiral amino acid esters to form chiral amides. This approach allows for the systematic variation of the chiral moiety and the exploration of the resulting structure-activity relationships.
Asymmetric Catalysis:
The development of chiral catalysts for the enantioselective synthesis of quinoline (B57606) derivatives is an active area of research. While direct asymmetric synthesis of the quinoline ring with the desired substitution pattern can be challenging, asymmetric transformations on a pre-formed quinoline scaffold are more common. Rhodium-catalyzed asymmetric transfer hydrogenation of quinoline-2-carbaldehydes has been used to synthesize chiral N,N'-diaryl vicinal diamines with high enantioselectivity. acs.org Although this example involves the reduction of an aldehyde at the 2-position, it demonstrates the feasibility of using chiral metal catalysts to induce enantioselectivity in quinoline derivatives. The development of an axially chiral quinoline-2-carboxylic acid-Cu catalyst for the enantioselective synthesis of BINOLs further underscores the potential of this scaffold in asymmetric catalysis. nih.gov
Chiral Resolution:
Biological Activity Spectrum of Quinoline Carboxylates
The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. nih.govnih.gov This class of compounds, characterized by a fused benzene (B151609) and pyridine (B92270) ring system, has been extensively explored for its therapeutic potential. nih.gov The versatility of the quinoline ring allows for structural modifications that can modulate its biological effects, leading to the development of agents with antimicrobial, antineoplastic, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties. nih.govresearchgate.netmdpi.com
Antimicrobial Efficacy (Antibacterial, Antifungal)
Quinoline carboxylates have a well-documented history of antimicrobial activity, forming the basis for many synthetic antibiotics. bohrium.comrdd.edu.iq Their efficacy extends to both antibacterial and antifungal applications, with research continually exploring new derivatives to combat drug-resistant pathogens. nih.govorgchemres.org
Antibacterial Activity:
A variety of quinoline-2-one derivatives have demonstrated significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain compounds in a synthesized series showed potent activity, with one derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL against MRSA. nih.gov Another study highlighted a series of facilely accessible quinoline derivatives with potent antibacterial activity against several multidrug-resistant Gram-positive bacteria, most notably Clostridium difficile. nih.gov
Research into novel quinoline carboxamide analogues also yielded compounds with promising activity against Aeromonas and Enterococcus species. researchgate.net Furthermore, a series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and showed in vitro activity against Gram-negative microorganisms and Staphylococcus aureus. nih.gov Specifically, 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid demonstrated antigram-negative activity comparable to its N-ethyl derivative. nih.gov
The following table summarizes the antibacterial activity of selected quinoline carboxylate derivatives:
| Compound/Derivative | Target Microorganism | Activity/Measurement | Reference |
| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.75 μg/mL | nih.gov |
| Quinoline-2-one derivative (6c) | Vancomycin-resistant Enterococci faecalis (VRE) | MIC: 0.75 μg/mL | nih.gov |
| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | MIC: 2.50 μg/mL | nih.gov |
| p-isopropyl phenyl substituted quinoline (6) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 1.5 μg/mL | nih.gov |
| p-isopropyl phenyl substituted quinoline (6) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | MIC: 6.0 μg/mL | nih.gov |
| p-isopropyl phenyl substituted quinoline (6) | Vancomycin-Resistant Enterococci faecalis (VRE) | MIC: 3.0 μg/mL | nih.gov |
Antifungal Activity:
The antifungal potential of quinoline derivatives has also been a subject of investigation. Studies have explored their efficacy against various phytopathogenic fungi. acs.org For example, inspired by quinine (B1679958) alkaloids, a series of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives were synthesized and evaluated. One compound, Ac12, demonstrated potent activity against Sclerotinia sclerotiorum and Botrytis cinerea with EC50 values of 0.52 and 0.50 μg/mL, respectively. acs.org This activity was more potent than the lead compound and commercial fungicides like azoxystrobin (B1666510) and 8-hydroxyquinoline (B1678124). acs.org The mechanism of action for this compound was suggested to involve causing abnormal morphology of cell membranes, leading to increased permeability and release of cellular contents. acs.org
Additionally, other research has identified quinoline derivatives with broad-spectrum antifungal properties. orgchemres.org Some synthesized diamide (B1670390) derivatives containing 2-chloroquinoline (B121035) scaffolds displayed moderate to good antifungal activity. orgchemres.org Another study on new fluorinated quinoline analogs found that several compounds exhibited good activity (>80%) against S. sclerotiorum at a concentration of 50 μg/mL. mdpi.com
The table below presents the antifungal activity of selected quinoline derivatives:
| Compound/Derivative | Target Fungus | Activity/Measurement | Reference |
| Ac12 | Sclerotinia sclerotiorum | EC50: 0.52 μg/mL | acs.org |
| Ac12 | Botrytis cinerea | EC50: 0.50 μg/mL | acs.org |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) | Sclerotiorum sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |
| 2g | Rhizoctonia solani | 80.8% inhibition at 50 μg/mL | mdpi.com |
Antineoplastic and Antiproliferative Potentials
The quinoline core is a key structural motif in a number of anticancer agents, and research continues to uncover the antineoplastic and antiproliferative potential of novel quinoline carboxylate analogs. nih.govnih.gov These compounds exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression. nih.gov
A study on quinoline-3-carboxylate derivatives revealed their antiproliferative activity against MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia) cell lines. nih.gov Several synthesized compounds exhibited micromolar inhibition, with compounds 4m and 4n showing IC50 values of 0.33 μM against the MCF-7 cell line, and compounds 4k and 4m demonstrating potent activity against the K562 cell line with an IC50 value of 0.28 μM. nih.gov The anticancer activities of these compounds were found to be mediated through the up-regulation of intrinsic apoptosis pathways. nih.gov
Another investigation into 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified a potent SIRT3 inhibitor, molecule P6 , with an IC50 value of 7.2 µM. frontiersin.org This compound showed potent inhibitory activity against a group of MLLr leukemic cell lines and was found to induce G0/G1 phase cell cycle arrest and cell differentiation. frontiersin.org
Furthermore, a study evaluating various quinoline-related carboxylic acid derivatives highlighted their differential antiproliferative properties. nih.gov Kynurenic acid, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acid displayed notable growth inhibition capacities against the mammary MCF7 cell line. nih.govresearchgate.net Quinoline-2-carboxylic acid was also identified as having significant cytotoxicity on cervical HeLa cancer cells. nih.govresearchgate.net
The antiproliferative activities of selected quinoline carboxylate derivatives are summarized in the table below:
| Compound/Derivative | Cancer Cell Line | Activity/Measurement (IC50) | Reference |
| 4m | MCF-7 (Breast) | 0.33 μM | nih.gov |
| 4n | MCF-7 (Breast) | 0.33 μM | nih.gov |
| 4k | K562 (Leukemia) | 0.28 μM | nih.gov |
| 4m | K562 (Leukemia) | 0.28 μM | nih.gov |
| P6 (SIRT3 Inhibitor) | MLLr leukemic cell lines | 7.2 µM (enzyme inhibition) | frontiersin.org |
| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | nih.govresearchgate.net |
| Kynurenic acid | MCF-7 (Breast) | Remarkable growth inhibition | nih.govresearchgate.net |
Anti-inflammatory Response Modulation
Quinoline carboxylic acid derivatives have been investigated for their ability to modulate inflammatory responses, with some compounds showing potential as anti-inflammatory agents. nih.govresearchgate.net These compounds can exert their effects through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
One study investigated a substituted quinoline carboxylic acid, CL 306 ,293, which was found to suppress inflammation and joint destruction in animal models of arthritis. nih.gov This compound was effective at down-regulating T-cell function, which may account for its anti-inflammatory and antiarthritic properties. nih.gov Notably, at effective doses, it did not inhibit cyclooxygenase or lipoxygenase activities. nih.gov
In another study, selected quinolines, specifically quinoline-4-carboxylic acid and quinoline-3-carboxylic acid, demonstrated appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, comparable to the NSAID indomethacin. nih.gov A synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which is a hybrid of tomoxiprole (B1237166) and naproxen, also exhibited high anti-inflammatory effects, possibly through the selective inhibition of COX-2. nih.gov
The anti-inflammatory properties of certain quinoline derivatives are detailed in the table below:
| Compound/Derivative | Model/Target | Observed Effect | Reference |
| CL 306 ,293 | Adjuvant arthritis in rats | Suppressed inflammation and joint destruction | nih.gov |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in macrophages | Appreciable anti-inflammatory activity | nih.gov |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in macrophages | Appreciable anti-inflammatory activity | nih.gov |
| 2-(4-Methoxyphenyl)benzo[h] quinoline-4-carboxylic acid (QC) | Xylene-induced ear edema in mice | High anti-inflammatory effect, potential COX-2 inhibition | nih.gov |
Antiviral Properties
The quinoline scaffold is present in several compounds with known antiviral activity, and research continues to explore new derivatives for the treatment of various viral infections. researchgate.netnih.gov
Derivatives of quinoline have shown promise against a range of viruses. For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated activity against the Zika virus (ZIKV), with some compounds reducing ZIKV RNA production. nih.gov The antiviral activity of these compounds is believed to be linked to their effects on viral genome translation. nih.gov
In the context of HIV, the introduction of an aryl group at the piperazine (B1678402) moiety of fluoroquinolones shifted their activity from antibacterial to antiviral, with a specific action against HIV. researchgate.net This antiviral effect appeared to be related to the inhibition of Tat functions at the transcriptional level. researchgate.net
Furthermore, studies on 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids have identified compounds with activity against orthopoxviruses. researchgate.net High activity was noted for 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid. researchgate.net Other research has pointed to the potential of quinoline derivatives against influenza virus, with some compounds inhibiting the neuraminidase of influenza H3N2. nih.gov
The antiviral activities of selected quinoline derivatives are presented in the table below:
| Compound/Derivative | Target Virus | Mechanism/Effect | Reference |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Inhibition of ZIKV replication, reduction of ZIKV RNA | nih.gov |
| Aryl-piperazinyl-6-amino-quinolones | HIV-1 | Interference with Tat-TAR interaction | researchgate.net |
| 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid | Orthopoxviruses | High antiviral activity | researchgate.net |
| Quinoline derivatives 12a,b | Influenza H3N2 | Inhibition of neuraminidase | nih.gov |
Antidiabetic Effects
Recent studies have begun to explore the potential of quinoline derivatives as antidiabetic agents, primarily focusing on their ability to inhibit key enzymes involved in carbohydrate metabolism. researchgate.netmdpi.com
One area of investigation is the inhibition of α-amylase and α-glucosidase, enzymes that play a crucial role in the digestion of carbohydrates. mdpi.comresearchgate.net By inhibiting these enzymes, the rate of glucose absorption can be slowed, which is beneficial in managing type 2 diabetes. 2-Hydroxyquinoline has shown potent inhibitory activity against both α-glucosidase and α-amylase. researchgate.net
Furthermore, the hybridization of quinoline with other heterocyclic moieties has been explored to develop new antidiabetic agents. mdpi.comnih.gov For example, quinoline–pyrazolopyrimidine hybrids have been evaluated for their α‐glucosidase inhibitory properties. nih.gov Certain compounds with 4‐methylpiperidine and para‐trifluoromethoxy groups showed promising α‐glucosidase inhibition activity with IC50 values of 46.70 and 40.84 μM, respectively. nih.gov
The antidiabetic potential of selected quinoline derivatives is highlighted in the table below:
| Compound/Derivative | Target/Mechanism | Activity/Measurement | Reference |
| 2-Hydroxyquinoline | α-glucosidase inhibition | IC50: 64.4 µg/mL | researchgate.net |
| 2-Hydroxyquinoline | α-amylase inhibition | IC50: 130.5 µg/mL | researchgate.net |
| Quinoline-pyrazolopyrimidine hybrid with 4-methylpiperidine | α-glucosidase inhibition | IC50: 46.70 μM | nih.gov |
| Quinoline-pyrazolopyrimidine hybrid with para-trifluoromethoxy | α-glucosidase inhibition | IC50: 40.84 μM | nih.gov |
Neuroprotective and Metal-Related Therapeutic Applications
Quinoline derivatives have emerged as promising candidates for neuroprotective therapies, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov Their neuroprotective effects are often attributed to their antioxidant properties and their ability to chelate metal ions, which are implicated in the pathology of these diseases. nih.gov
A computational study of a large chemical space of quinoline derivatives identified several candidates with predicted antioxidant and neuroprotective properties. nih.gov Based on molecular docking simulations, some derivatives are expected to act as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), enzymes that are relevant targets in neurodegenerative disorders. mdpi.comnih.gov The antioxidant efficiency of some of these promising derivatives was found to be greater than that of Trolox. nih.gov
The ability of quinoline derivatives to chelate metal ions is also a key aspect of their therapeutic potential. researchgate.net Metal chelation can help to mitigate the oxidative stress and other detrimental effects caused by the dysregulation of metal ions in the brain. researchgate.net
The neuroprotective and related activities of selected quinoline derivatives are summarized in the table below:
| Compound/Derivative | Proposed Mechanism/Target | Potential Application | Reference |
| Designed quinoline derivatives | Inhibition of COMT, AChE, and MAO-B | Alzheimer's and Parkinson's diseases | mdpi.comnih.gov |
| Designed quinoline derivatives | Antioxidant (radical scavenging) | Neuroprotection | nih.gov |
| Quinoline derivatives | Metal chelation | Mitigating metal-induced oxidative stress | researchgate.net |
Mechanisms of Action and Molecular Interactions
Analogs of Methyl 6-hydroxyquinoline-2-carboxylate engage in a variety of molecular interactions that underpin their pharmacological effects. These mechanisms range from direct enzyme inhibition and protein binding to the modulation of complex cellular pathways and the chelation of essential metal ions.
While specific inhibitory data for this compound analogs against Tumor Necrosis Factor-α Converting Enzyme (TACE) and Mycobacterium tuberculosis Fructose-1,6-bisphosphate Aldolase (MtFBA) are not detailed in the available research, the broader class of quinoline derivatives has demonstrated significant activity against other crucial enzymes.
Notably, certain arylated quinoline carboxylic acids have been identified as inhibitors of M. tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov For instance, quinoline carboxylic acid derivatives featuring a naphthalen-2-yl group at the C-2 position and a 1-butyl group at C-6, or a phenanthren-3-yl group at C-2 and an isopropyl group at C-6, have shown potent inhibitory effects. nih.gov One of these compounds demonstrated activity against the enzyme at concentrations as low as 1 μM. nih.gov
In the context of anticancer research, the quinoline derivative IND-2 has been shown to inhibit the catalytic activity of human topoisomerase IIα at a concentration of 10 μM. researchgate.net Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription, making it a key target in oncology.
Additionally, various quinoline-2-carboxamide (B1208818) derivatives have been evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with the most active compound, N-benzyl-2-naphthamide, displaying an IC₅₀ value of 7.5 μmol/L. nih.gov
Table 1: Enzyme Inhibition by Selected Quinoline Analogs
| Compound Class | Target Enzyme | Result/Activity |
|---|---|---|
| Quinoline Derivative (IND-2) | Topoisomerase IIα | Inhibition at 10 μM researchgate.net |
| Arylated Quinoline Carboxylic Acid | Mtb DNA Gyrase | Inhibition at 1 μM nih.gov |
The interaction between quinoline-based ligands and proteins is often stabilized by specific molecular interactions. Molecular docking simulations have revealed that the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues, such as tyrosine, within a protein's active site. Furthermore, the lone pair of electrons on the quinoline nitrogen atom is capable of forming crucial hydrogen bonds with residues like methionine, which plays a pivotal role in stabilizing the ligand-protein complex.
The spatial orientation of substituents on the quinoline scaffold is also critical for optimal binding. For example, in a series of quinoline-4-carboxamides, the conformation of a morpholine (B109124) substituent was found to be a key determinant of potency, suggesting that a specific orientation is required to fit the binding pocket effectively.
Analogs of this compound can exert their biological effects by modulating critical cellular pathways, including those related to reactive oxygen species (ROS) production and mitochondrial function.
ROS Production: Several studies have demonstrated that quinoline derivatives can induce the production of ROS within cells. researchgate.netnih.gov For example, the quinoline derivative IND-2 was found to significantly increase ROS levels in DU-145 prostate cancer cells. researchgate.net This elevation of ROS creates a state of oxidative stress, which can damage cellular components and trigger programmed cell death, or apoptosis. researchgate.net The induction of ROS is considered a key mechanism for the anticancer effects of certain quinoline compounds, as it can modulate cancer survival pathways. researchgate.net
Mitochondrial Dysfunction: Mitochondria are a primary source of cellular ROS, and mitochondrial dysfunction is intrinsically linked to its overproduction. nih.gov While ROS are involved in normal cell signaling, excessive levels can damage mitochondrial DNA and proteins, impairing the organelle's function. nih.gov Antifungal drugs with quinoline-like structures have been shown to induce ROS, which can disrupt the mitochondrial membrane and contribute to cell death. nih.gov This suggests that the induction of mitochondrial dysfunction via ROS overproduction is a plausible mechanism of action for bioactive quinoline analogs. This can lead to a feedforward loop that amplifies inflammation and cellular damage. nih.gov
A significant therapeutic mechanism for hydroxyquinoline and quinoline carboxylic acid derivatives is their ability to act as potent metal chelators. nih.govresearchgate.net Compounds like 8-hydroxyquinoline are known to form stable complexes with divalent and trivalent metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). This chelation is typically achieved through the coordination of the metal ion by the heterocyclic ring nitrogen and the oxygen atom of a nearby hydroxyl or carboxyl group. nih.govresearchgate.net
This metal-binding ability is therapeutically relevant for several reasons:
Restoring Metal Homeostasis: In neurodegenerative diseases like Alzheimer's, dysregulation of metal ions is implicated in the aggregation of amyloid-beta plaques. Chelating agents can sequester these excess metal ions, potentially preventing or reversing plaque formation.
Anticancer Effects: The anticancer activity of some quinoline derivatives is linked to their ability to bind copper and zinc. By altering the cellular concentrations of these essential metals, the compounds can inhibit processes like angiogenesis and interfere with the function of metalloenzymes crucial for tumor growth.
Antimicrobial Action: The fungicidal and bactericidal properties of some hydroxyquinolines are attributed to their chelation of essential trace metals required by the microbes for survival and enzymatic function.
The planarity of the quinoline ring system and the proximity of the nitrogen and oxygen atoms in derivatives like quinoline-2-carboxylic acid create an optimal geometry for forming stable chelate rings with metal ions, which is speculated to be a key mechanism for their pharmacological activity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogs is highly dependent on the chemical nature and position of various substituents on the quinoline core. Structure-activity relationship (SAR) studies help to elucidate these dependencies, guiding the design of more potent and selective compounds.
Systematic modifications of the quinoline scaffold have revealed several key SAR trends across different therapeutic targets.
Substituents at C2: The C2 position is critical for activity in several compound series. For quinoline 4-carboxylic acids acting as inhibitors of dihydroorotate (B8406146) dehydrogenase, bulky and hydrophobic substituents at C2 are a requirement for potent activity. In a series of antitubercular quinoline carboxylic acids, the presence of large aryl groups like 2-(naphthalen-2-yl) or 2-(phenanthren-3-yl) at the C2 position was found to be crucial for inhibiting Mtb DNA gyrase. nih.gov
Substituents at C3: For quinoline-3-carboxamide (B1254982) derivatives designed as cholesteryl ester transfer protein (CETP) inhibitors, the nature of the amide substituent significantly impacts activity.
Substituents at C4: The C4 position often requires a specific functional group. For the aforementioned dihydroorotate dehydrogenase inhibitors, a carboxylic acid (or its salt) at C4 is a strict requirement for activity.
Substituents on the Benzo Ring (C5-C8): Modifications to the benzo portion of the quinoline ring also play a significant role.
C6 Position: In the antitubercular quinoline carboxylic acid series, alkyl groups such as 1-butyl or isopropyl at the C6 position were associated with the most potent compounds. nih.gov
C6 and C7 Positions: In a series of quinoline-3-carboxamides, the simultaneous presence of a 6-benzyloxy and a 7-methoxy group resulted in compounds with the most potent CETP inhibitory activity.
Substituents on Amide Groups: For quinoline-2-carboxamides with antimycobacterial properties, the nature of the N-substituent on the carboxamide group is a key determinant of activity. For instance, N-cycloheptyl and N-cyclohexyl derivatives showed high activity against M. tuberculosis. nih.gov
Table 2: Summary of Structure-Activity Relationships for Quinoline Analogs
| Position/Group | Favorable Substituents/Features | Associated Bioactivity |
|---|---|---|
| C2 | Bulky, hydrophobic groups (e.g., biphenyl, naphthyl, phenanthrenyl) | Dihydroorotate Dehydrogenase Inhibition, Mtb DNA Gyrase Inhibition nih.gov |
| C4 | Carboxylic acid or corresponding salt | Dihydroorotate Dehydrogenase Inhibition |
| C6 | Alkyl groups (e.g., 1-butyl, isopropyl) | Mtb DNA Gyrase Inhibition nih.gov |
| C6 & C7 | 6-Benzyloxy and 7-Methoxy groups | CETP Inhibition |
Impact of Stereochemistry on Pharmacological Profiles
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. Chiral molecules, existing as enantiomers (non-superimposable mirror images), often exhibit different interactions with biological targets such as enzymes and receptors, which are themselves chiral. This can lead to significant variations in potency, efficacy, and even the type of biological response observed between enantiomers.
While specific research on the stereoisomers of this compound is not extensively documented in publicly available literature, the principles of stereochemistry in drug action are well-established within the broader class of quinoline derivatives. For instance, in the context of other quinoline-containing compounds, the separation of racemates into their individual enantiomers has often revealed that one enantiomer is significantly more active than the other. This phenomenon is attributed to the specific fit of the more active enantiomer into the binding site of its biological target, akin to a key fitting into a lock.
The differential activity of stereoisomers is a critical consideration in drug development. Administering a racemic mixture means that a patient is often receiving a 50% dose of a less active or even inactive isomer, which could contribute to off-target effects or a higher required dose of the drug. Therefore, the synthesis and pharmacological evaluation of individual enantiomers of this compound analogs would be a crucial step in optimizing their therapeutic potential.
Future research in this area would likely involve the development of asymmetric synthetic routes to produce enantiomerically pure forms of these analogs. Subsequent pharmacological testing would then compare the in vitro and in vivo activities of the (R)- and (S)-enantiomers. This could involve assessing their binding affinities to specific molecular targets, their efficacy in cell-based assays, and their pharmacokinetic profiles. Such studies would provide invaluable data for understanding the structure-activity relationship (SAR) at a three-dimensional level.
A hypothetical example of how stereochemistry could impact the activity of a this compound analog is presented in the table below. This table illustrates the potential for significant differences in biological activity between enantiomers.
| Compound ID | Stereoisomer | Target Binding Affinity (IC₅₀, nM) | In Vitro Potency (EC₅₀, µM) |
| Analog A | Racemic | 50 | 1.5 |
| Analog A | (R)-enantiomer | 10 | 0.3 |
| Analog A | (S)-enantiomer | 500 | 15.0 |
This table is illustrative and based on general principles of stereochemistry in pharmacology, as specific data for this compound analogs is not currently available.
Ligand Design for Target Specificity
The design of ligands with high specificity for their intended biological target is a cornerstone of modern drug discovery. High target specificity minimizes off-target effects, thereby reducing the potential for adverse drug reactions. For analogs of this compound, ligand design strategies aim to optimize their interaction with the desired receptor or enzyme while minimizing interactions with other biomolecules.
Structure-activity relationship (SAR) studies are fundamental to this process. SAR involves systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. For this compound analogs, this could involve altering substituents on the quinoline ring, modifying the ester group at the 2-position, or changing the hydroxyl group at the 6-position.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in modern ligand design. vulcanchem.com Molecular docking simulations can predict how a ligand will bind to the active site of a target protein, providing insights into the key interactions that contribute to binding affinity. This information can then guide the design of new analogs with improved binding characteristics. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of novel, untested compounds. vulcanchem.com
For example, if the primary target of a series of this compound analogs is a specific kinase, ligand design efforts might focus on introducing functional groups that can form strong hydrogen bonds with key amino acid residues in the ATP-binding pocket of that kinase. At the same time, modifications that could lead to binding with other kinases would be avoided to enhance selectivity.
The following table presents a hypothetical SAR study for a series of this compound analogs, illustrating how structural modifications can influence target specificity.
| Compound ID | R¹ (at position 4) | R² (at position 7) | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (Target B/Target A) |
| Lead Compound | -H | -H | 100 | 500 | 5 |
| Analog 1 | -F | -H | 80 | 1200 | 15 |
| Analog 2 | -Cl | -H | 50 | 400 | 8 |
| Analog 3 | -H | -OCH₃ | 120 | 200 | 1.7 |
| Analog 4 | -F | -OCH₃ | 60 | 1500 | 25 |
This table is a hypothetical representation of a ligand design study and does not reflect actual experimental data for this compound analogs.
Through iterative cycles of design, synthesis, and biological evaluation, guided by SAR and computational insights, it is possible to develop analogs of this compound with enhanced potency and a superior safety profile due to their high target specificity.
Coordination Chemistry and Catalytic Applications of Methyl 6 Hydroxyquinoline 2 Carboxylate and Its Metal Complexes
Ligand Properties of Methyl 6-hydroxyquinoline-2-carboxylate
The coordination behavior of this compound is primarily dictated by the presence of the nitrogen atom within the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. These two atoms can act as electron-pair donors, allowing the molecule to chelate with metal ions.
This compound exhibits significant potential for chelation with a variety of transition metal ions. This behavior is analogous to the well-documented chelating properties of 8-hydroxyquinoline (B1678124) and its derivatives, which are known to form stable complexes with numerous metals. researchgate.nettandfonline.comnih.gov The primary binding sites are the quinoline nitrogen atom and the deprotonated hydroxyl oxygen atom, which together form a stable five-membered chelate ring with the metal ion. This bidentate N,O-coordination is a common feature for hydroxyquinoline-based ligands. scirp.orgresearchgate.net
The interaction with specific metal ions can be summarized as follows:
Cu²⁺ and Zn²⁺: Copper(II) and Zinc(II) complexes with hydroxyquinoline-based ligands have been extensively studied. nih.govresearchgate.netresearchgate.net It is anticipated that this compound would form stable complexes with these ions, likely with a 2:1 ligand-to-metal stoichiometry, leading to distorted octahedral or square planar geometries for Cu(II) and tetrahedral or octahedral geometries for Zn(II).
Fe³⁺: Iron(III) is known to form highly stable complexes with ligands containing phenolate (B1203915) and nitrogen donor atoms. mdpi.comuobaghdad.edu.iq The chelation of Fe³⁺ by this compound would likely result in an octahedral complex, with three ligand molecules coordinating to one metal center.
MoO₄²⁻ and V(IV): Oxomolybdenum(VI) and Oxovanadium(IV) species are known to coordinate with bidentate oxygen- and nitrogen-donor ligands. mdpi.comresearchgate.netresearchgate.net For instance, dioxomolybdenum(VI) complexes often feature a cis-[MoO₂]²⁺ core with ligands coordinating to the remaining sites to complete an octahedral geometry. researchgate.net Similarly, Vanadyl(IV) (VO²⁺) complexes with related ligands have been reported. mdpi.com
Ni(II): Nickel(II) forms stable complexes with 8-hydroxyquinoline, typically resulting in octahedral geometries with a 2:1 ligand-to-metal ratio, often with two additional solvent molecules completing the coordination sphere. scirp.orgmdpi.comscirp.org A similar behavior is expected for this compound.
The stability of these metal complexes is influenced by factors such as the nature of the metal ion, the pH of the solution (which affects the deprotonation of the hydroxyl group), and the solvent used.
While the primary coordination mode for this compound is as a bidentate N,O-chelating ligand, the presence of the methyl carboxylate group at the 2-position introduces the possibility of more complex coordination behaviors. The carboxylate group itself can coordinate to metal ions in several ways, including monodentate, bidentate chelating, or bridging modes. researchgate.netrsc.orgresearchgate.net
Although direct steric hindrance from the quinoline ring might limit the participation of the ester group in chelating the same metal ion as the N,O-donors, it could potentially coordinate to an adjacent metal center. This could lead to the formation of polynuclear complexes or coordination polymers where the ligand acts as a bridging unit, connecting multiple metal centers. This type of bridging can lead to the formation of one-, two-, or three-dimensional networks.
The formation of metal complexes with this compound can serve as a basis for the construction of more complex, ordered supramolecular assemblies. researchgate.netnih.gov The directionality of the coordination bonds, combined with the relatively rigid structure of the quinoline ligand, can guide the self-assembly of discrete metallacages, metallacycles, or extended metal-organic frameworks (MOFs). chemrxiv.org
In addition to the primary coordination bonds, other non-covalent interactions play a crucial role in stabilizing these supramolecular structures. These can include:
Hydrogen bonding: The hydroxyl group, even when deprotonated and coordinated to a metal, can still participate in hydrogen bonding with solvent molecules or other ligands.
π-π stacking: The aromatic quinoline rings are capable of engaging in π-π stacking interactions, which can help to organize the complexes in the solid state.
These combined interactions can lead to the formation of well-defined architectures with potential applications in areas such as catalysis, materials science, and molecular recognition.
Synthesis and Characterization of Metal Complexes
The synthesis and structural confirmation of metal complexes are fundamental to understanding their properties and potential applications.
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov A general synthetic procedure can be outlined as follows:
Dissolution: The this compound ligand is dissolved in a polar solvent such as methanol, ethanol, or dimethylformamide (DMF).
Deprotonation: A base, such as sodium hydroxide, triethylamine, or ammonia, is often added to the solution to deprotonate the hydroxyl group of the ligand, making the oxygen atom a more effective nucleophile for coordination.
Metal Salt Addition: A solution of the desired metal salt (e.g., CuCl₂, Zn(NO₃)₂, FeCl₃) in the same or a miscible solvent is added to the ligand solution, typically in a specific stoichiometric ratio (e.g., 2:1 ligand-to-metal).
Complex Formation: The reaction mixture is often stirred at room temperature or heated under reflux to promote the formation of the complex. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Isolation and Purification: Upon completion of the reaction, the resulting metal complex, which is often a solid precipitate, is isolated by filtration. It can then be washed with the solvent to remove any unreacted starting materials and purified by recrystallization.
The choice of solvent, temperature, and pH can significantly influence the yield and purity of the final product, as well as its crystalline form.
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes in the solid state. researchgate.netmdpi.com This technique provides detailed information about:
Coordination Geometry: It reveals the arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar).
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds confirm the coordination of the ligand to the metal and provide insights into the nature of the chemical bonds.
Molecular Packing: It shows how the individual complex molecules are arranged in the crystal lattice and reveals the presence of intermolecular interactions like hydrogen bonding and π-π stacking.
For instance, crystallographic studies on complexes of similar hydroxyquinoline derivatives have confirmed the bidentate N,O-coordination and have provided detailed structural parameters. researchgate.net While specific crystallographic data for complexes of this compound are not widely available, data from a closely related structure, such as a Zinc complex with a substituted 8-hydroxyquinoline ligand, can provide a representative example of the type of structural information obtained.
Table 1: Illustrative Crystallographic Data for a Representative Metal-Hydroxyquinoline Complex This table presents example data from a related compound to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound complexes is not available in the provided search results.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₆N₂O₂Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 11.234(2) |
| β (°) | 105.45(3) |
| Volume (ų) | 1692.1(6) |
| Z | 4 |
| Coordination Geometry | Distorted Tetrahedral |
| M-N Bond Length (Å) | ~2.05 |
| M-O Bond Length (Å) | ~1.95 |
Catalytic Potentials of Quinoline Carboxylate Metal Complexes
Metal complexes incorporating quinoline carboxylate ligands have emerged as a subject of significant interest in the field of catalysis. The inherent electronic properties and coordination versatility of these ligands, when combined with various transition metals, give rise to catalysts capable of facilitating a range of organic transformations. The following sections detail the catalytic potential of these complexes in specific reaction types, drawing upon research conducted on structurally similar quinoline derivatives where direct data on this compound is not available.
Oxidation Reactions (e.g., Hydrocarbons, Alcohols)
While direct catalytic studies on this compound metal complexes are limited, extensive research on closely related methyl-substituted hydroxyquinoline complexes provides significant insight into their oxidative capabilities. Oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinoline ligands, for instance, have demonstrated high catalytic activity for the oxidation of hydrocarbons and moderate activity for alcohols using peroxides as the oxidant. icp.ac.rumdpi.comresearchgate.netnih.gov
In the oxidation of saturated hydrocarbons, such as cyclohexane (B81311), these vanadium complexes have achieved high product yields. mdpi.com One study reported a maximum yield of 48% for cyclohexane oxidation products when catalyzed by a five-coordinated oxovanadium(IV) complex with methyl-substituted 8-hydroxyquinolines in acetonitrile (B52724) at 50 °C. mdpi.comresearchgate.net The reaction, using hydrogen peroxide (H₂O₂) as the oxidant, produces a mixture of cyclohexyl hydroperoxide, cyclohexanol (B46403), and cyclohexanone (B45756). mdpi.comresearchgate.netnih.gov The primary product is the hydroperoxide, which can be subsequently and completely converted to cyclohexanol through the addition of triphenylphosphine. mdpi.comresearchgate.net Analysis of regio- and bond-selectivity in the oxidation of other hydrocarbons like n-heptane and methylcyclohexane (B89554) suggests that the reaction mechanism involves the participation of free hydroxyl radicals. mdpi.comnih.gov
The catalytic performance of these complexes has also been evaluated in the oxidation of alcohols. The activity is generally described as moderate. mdpi.comnih.gov For example, the oxidation of phenylethanol to acetophenone (B1666503) using tert-butyl hydroperoxide (TBHP) as the oxidant yielded up to 46% of the product. mdpi.com In contrast, the oxidation of cyclohexanol to cyclohexanone under similar conditions resulted in lower yields, around 5.5% to 10%. mdpi.com
| Substrate | Oxidant | Product(s) | Maximum Yield (%) |
|---|---|---|---|
| Cyclohexane | H₂O₂ | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone | 48 |
| Phenylethanol | TBHP | Acetophenone | 46 |
| Cyclohexanol | TBHP | Cyclohexanone | 10 |
Role of Cocatalysts in Catalytic Systems
The efficacy of many metal-complex-catalyzed oxidation reactions is significantly enhanced by the presence of a cocatalyst. icp.ac.ruresearchgate.net In the case of the aforementioned vanadium-quinoline complex systems, 2-pyrazinecarboxylic acid (PCA) plays a crucial and indispensable role. mdpi.comnih.gov Research has shown that the high catalytic activity of these vanadium complexes in the oxidation of alkanes with hydrogen peroxide is observed only when PCA is present in the reaction mixture. mdpi.comresearchgate.net In its absence, the vanadate (B1173111) ion itself is typically not an active catalyst for these transformations. researchgate.net
Organic Transformation Catalysis (e.g., Aldol (B89426) Condensation)
While metal complexes of quinoline derivatives are versatile catalysts, there is currently no available research data in the scientific literature detailing the application of this compound metal complexes, or closely related quinoline carboxylate complexes, as catalysts for aldol condensation reactions. This specific organic transformation does not appear to be a documented application for this class of catalysts based on the reviewed sources.
Recyclability and Reusability of Catalytic Systems
The recyclability and reusability of a catalyst are paramount for its application in sustainable and economically viable chemical processes. For homogeneous catalysts like metal-quinoline carboxylate complexes, a primary challenge is their separation from the reaction mixture and subsequent reuse. mdpi.com A common strategy to overcome this is to immobilize or anchor the homogeneous complex onto a solid support, thereby creating a heterogeneous catalyst. mdpi.com
This approach has been successfully applied to oxidovanadium(V) complexes used in the oxidation of cyclohexane. By anchoring the complexes onto functionalized carbon materials like carbon nanotubes or activated carbon, researchers have not only improved the efficiency of the catalytic oxidation but also enabled the catalyst's recyclability with well-preserved activity. mdpi.com This heterogenization prevents the leaching of the metal complex into the product stream and allows for simple recovery by filtration.
Furthermore, the principle of catalyst recycling has been demonstrated in systems used for the synthesis of quinoline derivatives. Catalysts such as Montmorrilonite K-10, zeolites, and various rhodium and polyoxometalate-based systems have been recovered and reused for multiple cycles without a significant loss of catalytic activity. researchgate.netrsc.orgnih.gov These examples from related fields underscore the potential for developing robust, recyclable catalytic systems based on quinoline carboxylate metal complexes for various organic transformations.
Spectroscopic and Computational Investigations on Methyl 6 Hydroxyquinoline 2 Carboxylate
Quantum Chemical and Molecular Modeling Studies
Computational chemistry offers deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT): Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to study quinoline (B57606) derivatives. These calculations can predict optimized molecular geometries, vibrational frequencies (for comparison with FT-IR and FT-Raman spectra), and NMR chemical shifts.
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electronic transitions observed in UV-Vis spectroscopy and predicts the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a key parameter for evaluating molecular properties.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the stability of the molecule, providing a detailed picture of the electronic structure. These computational studies, when correlated with experimental spectroscopic data, provide a comprehensive understanding of the molecular characteristics of Methyl 6-hydroxyquinoline-2-carboxylate.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of molecules like this compound. nih.govresearchgate.netresearchgate.net DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311+G(**)), are utilized to optimize the molecular geometry and predict various electronic properties. nih.govresearchgate.netmdpi.comnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov
The electronic properties derived from DFT, such as orbital energies and electron density distribution, are fundamental to understanding the molecule's reactivity and spectroscopic behavior. researchgate.net For quinoline derivatives, DFT has been successfully used to interpret vibrational spectra (FTIR and Raman) by calculating harmonic and anharmonic frequencies. researchgate.netnih.gov The agreement between calculated and experimental spectra aids in the complete assignment of vibrational modes. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govresearchgate.net
For quinoline derivatives, the localization of HOMO and LUMO electron densities can predict the most probable sites for electrophilic and nucleophilic attacks. nih.govmdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net DFT calculations are commonly employed to determine the energies of these frontier orbitals and visualize their spatial distribution. nih.govmdpi.com
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.35 |
| ELUMO | -2.35 |
| Energy Gap (ΔE) | 4.0 |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer
NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. nih.gov Larger E(2) values indicate more significant charge transfer and stronger stabilizing interactions. nih.govdergi-fytronix.com For aromatic systems like this compound, NBO analysis can reveal important π-π* interactions within the quinoline ring system, contributing to its aromatic stability. dergi-fytronix.com This analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges on each atom, offering insights into the molecule's electronic distribution. dergi-fytronix.comresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netwolfram.comresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. wolfram.com Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. researchgate.netresearchgate.netnih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas signify neutral or near-zero potential. wolfram.com
For molecules like this compound, the MEP map can identify the most reactive sites. For instance, the oxygen atoms of the hydroxyl and carboxylate groups, as well as the nitrogen atom in the quinoline ring, are expected to be in electron-rich (red) regions, making them potential sites for interaction with electrophiles or for hydrogen bonding. nih.govmdpi.com The MEP analysis, often performed using DFT calculations, provides a three-dimensional representation of the molecule's electrostatic landscape. researchgate.netresearchgate.net
Tautomeric Equilibria Investigations
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For hydroxyquinolines, the main tautomeric equilibrium is between the enol (hydroxy) form and the keto (oxo) form. researchgate.netresearchgate.net The relative stability of these tautomers can be influenced by factors such as the position of the hydroxyl group on the quinoline ring, solvent effects, and intramolecular hydrogen bonding. researchgate.netnih.gov
Computational methods, particularly DFT, are instrumental in studying tautomeric equilibria by calculating the relative energies and thermodynamic stabilities of the different tautomers. researchgate.netbeilstein-journals.org For 6-hydroxyquinoline (B46185), the hydroxy tautomer is generally found to be the most stable form. researchgate.net These theoretical investigations, supported by experimental techniques like NMR spectroscopy, provide a comprehensive understanding of the tautomeric preferences of these compounds. researchgate.netnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. physchemres.orgmdpi.com This method is widely used in drug discovery to understand the binding modes and affinities of potential drug candidates. physchemres.orgresearchgate.net For quinoline derivatives, which are known to exhibit a range of biological activities, molecular docking simulations can provide insights into their interactions with specific biological targets. researchgate.netnih.govresearchgate.net
The docking process involves placing the ligand in the active site of the target protein and evaluating the binding energy of various poses. physchemres.orgmdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comresearchgate.net For example, studies on related quinoline compounds have used molecular docking to investigate their potential as inhibitors of enzymes like DNA gyrase or their ability to bind to viral proteins. researchgate.netnih.gov
| Compound | Binding Affinity (kcal/mol) | Lipophilicity (cLogP) | Polar Surface Area (Ų) |
|---|---|---|---|
| Derivative 1 | -8.5 | 3.2 | 65.4 |
| Derivative 2 | -9.1 | 3.5 | 72.8 |
| Derivative 3 | -7.9 | 2.9 | 60.1 |
Molecular Dynamics Simulations (Potential for studying interactions)
While specific molecular dynamics (MD) simulation studies on this compound may not be extensively documented, this computational technique holds significant potential for investigating its dynamic behavior and interactions. MD simulations provide a time-resolved view of a molecule's conformational changes and its interactions with its environment, such as a solvent or a biological receptor. physchemres.org
By simulating the movement of atoms over time, MD can be used to assess the stability of a ligand-receptor complex predicted by molecular docking. physchemres.orgmdpi.com It can also provide insights into the flexibility of the molecule and the role of solvent molecules in mediating interactions. For a compound like this compound, MD simulations could be employed to study its behavior in aqueous solution, its permeation through cell membranes, or the stability of its binding to a target protein, thus complementing the static picture provided by molecular docking. physchemres.org
Materials Science and Sensing Applications
Optical and Photophysical Properties
The optical behavior of quinoline (B57606) derivatives is dictated by the electron distribution within their aromatic system, which can be finely tuned by substituent groups. The hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups on the Methyl 6-hydroxyquinoline-2-carboxylate backbone play a crucial role in defining its electronic and, consequently, its photophysical properties.
While detailed spectroscopic data specifically for this compound are not extensively documented in public literature, the photophysical properties of its core structure, 6-hydroxyquinoline (B46185) (6-HQ), are well-studied and provide valuable insights. 6-HQ is known to be an ideal system for investigating excited-state proton transfer (ESPT) phenomena. chemicalbook.com
In solution, 6-HQ and its derivatives can exist in different forms (neutral, cationic, anionic, zwitterionic) depending on the solvent polarity and pH, each with distinct absorption and emission characteristics. researchgate.net For instance, in benzene (B151609), 6-HQ emits a normal fluorescence around 357 nm. However, in the presence of proton donors or acceptors, new, large Stokes shifted emission bands can appear at longer wavelengths (e.g., ~419 nm and ~583 nm), indicating the formation of different species or tautomers in the excited state. The absorption maximum of 6-HQ in polymer films is typically observed around 333 nm, with fluorescence maxima in the range of 365–371 nm.
The fluorescence of these compounds is sensitive to their environment. Studies on protonated 6-HQ have shown that its fluorescence decay can be complex, often requiring multi-exponential functions to fit the data, which may suggest the presence of closely lying charge transfer states or ongoing ESPT processes.
Organic molecules with donor-acceptor groups attached to a π-conjugated system can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Quinoline derivatives are among the organic compounds investigated for such properties. NLO effects arise from the interaction of intense light with a material, leading to phenomena like second-harmonic generation (SHG), where the frequency of the light is doubled.
Application in Sensors
The inherent fluorescence of the quinoline core is highly sensitive to the local chemical environment, making its derivatives excellent platforms for the development of fluorescent chemosensors.
Quinoline-based compounds have been successfully designed as highly selective and sensitive fluorescent sensors for various metal ions. The nitrogen and oxygen atoms in hydroxyquinoline derivatives can act as a chelating site for metal ions. This binding event often perturbs the electronic structure of the fluorophore, leading to a distinct change in its fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off").
Zinc (Zn²⁺) Detection : Derivatives of hydroxyquinoline are widely used for detecting Zn²⁺, an essential ion in biological systems. For example, a simple quinoline-based receptor was developed as a water-soluble "turn-on" sensor for zinc, exhibiting a massive 317-fold fluorescence enhancement upon binding. This allows for the detection of Zn²⁺ at micromolar concentrations, well below the guidelines for drinking water.
Mercury (Hg²⁺) Detection : The detection of toxic heavy metal ions like mercury is a critical environmental concern. Quinoline-based chemosensors have been designed for the selective detection of Hg²⁺. These sensors often operate via a fluorescence quenching mechanism upon coordination with mercury ions.
The table below summarizes the performance of several quinoline-based fluorescent sensors for detecting metal ions, illustrating the versatility of this chemical scaffold.
| Sensor Derivative | Target Ion | Sensing Mechanism | Limit of Detection (LOD) |
| Quinoline-based receptor 1 | Zn²⁺ | Fluorescence Enhancement ('Turn-on') | 4.48 µM |
| Novel Quinoline Derivative | Fe³⁺ | Fluorescence Quenching ('Turn-off') | 86.7 µM |
| Quinoline-based sensor 20 | Hg²⁺ | Fluorescence Quenching ('Turn-off') | 0.0044 µM |
This table presents data for various quinoline derivatives to illustrate the sensing capabilities of the core structure.
The design of a successful fluorescent chemosensor relies on integrating a selective recognition site (receptor) with a signaling unit (fluorophore). For quinoline-based sensors, the quinoline moiety itself often serves as the fluorophore.
Key design principles include:
Receptor Site : The chelating group must provide a binding pocket with a suitable size, geometry, and set of donor atoms to selectively bind the target metal ion. The nitrogen and hydroxyl oxygen of the 6-hydroxyquinoline core form a natural bidentate chelation site.
Signaling Mechanism : The binding event must trigger a clear change in the fluorescence output. Common mechanisms include:
Photoinduced Electron Transfer (PET) : In the "off" state, an electron transfer from the receptor quenches the fluorophore's emission. Metal binding lowers the receptor's energy level, inhibiting PET and "turning on" fluorescence.
Intramolecular Charge Transfer (ICT) : Metal binding can alter the donor-acceptor character of the molecule, shifting the emission wavelength.
Chelation-Enhanced Fluorescence (CHEF) : Binding to a metal ion can increase the structural rigidity of the sensor molecule, which reduces non-radiative decay pathways and enhances fluorescence intensity.
By modifying the substituents on the quinoline ring, researchers can tune the sensor's selectivity, sensitivity, and solubility for specific applications in environmental monitoring or biological imaging.
Advanced Material Applications
Beyond sensing, the robust structure and favorable electronic properties of quinoline derivatives make them suitable for use in advanced functional materials. researchgate.net One of the most prominent areas of application is in Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov
Quinoline derivatives, particularly metal complexes like Tris-(8-hydroxyquinoline)aluminum (Alq₃), are benchmark materials in OLED technology. uconn.edu They are often used as electron-transporting layers or as the emissive layer itself due to their high electroluminescence efficiency, thermal stability, and ability to be easily modified. nih.govuconn.edu By changing substituents on the quinoline ring, the emission color can be tuned across the visible spectrum. nih.gov The inherent properties of the this compound structure suggest its potential as a building block or ligand for creating new materials for OLEDs and other optoelectronic devices. researchgate.netnih.gov
Organic Optoelectronics (OLEDs, Photodiode Detectors, Photovoltaic Cells)
Quinoline derivatives are well-regarded for their utility in organic light-emitting diodes (OLEDs), organic photodiode detectors, and organic photovoltaic cells. These applications stem from their inherent properties such as high electron mobility, thermal stability, and luminescence. For instance, various quinoline-based compounds have been successfully employed as electron-transporting materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves in OLED devices. The presence of both the electron-rich hydroxyquinoline core and the electron-withdrawing methyl carboxylate group in this compound could offer a tunable electronic structure, a desirable characteristic for optimizing the performance of organic electronic devices.
In the realm of photovoltaic cells, quinoline derivatives have been investigated as components in dye-sensitized solar cells (DSSCs) and polymer solar cells. Their ability to absorb light and facilitate charge separation and transport is key to these applications. The specific substitution pattern of this compound could influence its absorption spectrum and energy levels, potentially making it a candidate for future photovoltaic research.
Thin Film Fabrication and Characterization
The performance of organic electronic devices is critically dependent on the quality and morphology of the thin films used in their construction. Quinoline derivatives can be processed into thin films through various techniques, including vacuum deposition and solution-based methods like spin coating. The resulting film characteristics, such as surface roughness, molecular packing, and crystallinity, significantly impact device efficiency and longevity.
Other Industrial and Environmental Applications
Beyond electronics, the chemical structure of this compound suggests its potential utility in other industrial and environmental contexts, particularly in agriculture and metal protection.
Agricultural Chemical Development
There is a continuing need for novel and effective agrochemicals for crop protection. While direct studies on the agricultural applications of this compound are not publicly documented, the broader class of quinoline compounds has been a source of inspiration for the development of pesticides and herbicides. The biological activity of these compounds is often linked to their specific chemical structures. Further investigation into the biological properties of this compound could reveal potential applications in this sector.
Corrosion Inhibition Studies
The protection of metals from corrosion is a major industrial challenge. Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors, particularly for mild steel in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that slows down the corrosion process. This adsorption is facilitated by the presence of heteroatoms like nitrogen and oxygen, as well as the π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal.
The molecular structure of this compound, containing both nitrogen and oxygen atoms and an extended π-system, makes it a plausible candidate for a corrosion inhibitor. The efficiency of such inhibitors is typically evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), alongside weight loss measurements.
| Quinoline Derivative | Inhibition Efficiency (%) | Metal | Corrosive Medium |
| Quinoline | >90 | Mild Steel | 1M HCl |
| 8-Hydroxyquinoline (B1678124) | High | Mild Steel | Acidic Media |
| Various substituted quinolines | 85-95 | Mild Steel | 1M HCl |
Note: This table presents generalized data for the broader class of quinoline derivatives to illustrate their potential as corrosion inhibitors. Specific data for this compound is not currently available.
Future Directions and Research Perspectives
Emerging Synthetic Methodologies
While classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, provide foundational routes, the future of synthesizing Methyl 6-hydroxyquinoline-2-carboxylate and its analogues lies in more efficient, sustainable, and versatile methodologies. vulcanchem.com
Emerging trends focus on several key areas:
Transition Metal-Catalyzed Reactions: Palladium or copper-catalyzed reactions are being explored to construct the quinoline core under milder conditions, often with higher yields and greater functional group tolerance compared to traditional thermal cyclizations. vulcanchem.com
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often leading to improved yields and cleaner reaction profiles by minimizing side-product formation.
Visible-Light Photoredox Catalysis: Offering an environmentally benign approach, visible-light-driven reactions, potentially using iron catalysts, can enable novel bond formations and functionalizations on the quinoline ring under ambient conditions. mdpi.com
Nanomaterial-Assisted Synthesis: The use of nanoparticles, such as silica-functionalized magnetite, as catalysts can dramatically improve reaction yields and reduce reaction times. nih.govnih.gov These near-homogeneous catalysts can stabilize reaction intermediates, leading to more efficient condensation and cyclization steps. nih.govnih.gov
Continuous Flow Chemistry: For industrial-scale production, continuous flow reactors offer superior control over reaction parameters, leading to higher consistency, yield, and safety.
These modern approaches promise to make the synthesis of complex quinoline derivatives more accessible, scalable, and environmentally friendly. vulcanchem.com
| Methodology | Potential Advantages | Relevant Research Area |
| Transition Metal Catalysis | Milder reaction conditions, higher yields, greater functional group tolerance. vulcanchem.com | Synthesis of complex quinoline analogues. vulcanchem.com |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, reduced side products. | Rapid library synthesis for screening. |
| Visible-Light Photoredox Catalysis | Environmentally friendly, mild conditions, novel reactivity. vulcanchem.commdpi.com | Green chemistry approaches. mdpi.com |
| Nanocatalysis | Doubled reaction yields, reduced reaction times, catalyst reusability. nih.govnih.gov | Bulk and scalable synthesis. nih.govnih.gov |
| Continuous Flow Chemistry | Enhanced safety, consistency, and scalability for industrial production. | Pharmaceutical manufacturing. |
Advancements in Targeted Therapeutic Development
The quinoline core is a "privileged structure" in drug discovery, and this compound serves as a valuable starting point for developing next-generation targeted therapies. ekb.eg Future research is directed at modifying this scaffold to inhibit specific molecular targets involved in various diseases.
Enzyme Inhibition: Derivatives are being designed as potent inhibitors of key enzymes. For instance, analogues of 4-hydroxyquinoline-3-carboxylic acid have shown promise in inhibiting DNA gyrase for antibacterial applications and viral replication enzymes, such as in the Hepatitis B virus. nih.govmdpi.com There is significant potential to develop derivatives of this compound as inhibitors of kinases, topoisomerases, or lipoxygenases, which are critical targets in oncology. mdpi.com
Anticancer Agents: Research has demonstrated that quinoline structures can inhibit cancer cell proliferation through mechanisms like DNA intercalation and the inhibition of crucial cellular pathways like PI3Kα. mdpi.com The 6-hydroxy group on the target molecule is particularly interesting for its potential to interact with biological targets and could be exploited in the design of new anticancer drugs. mdpi.com
Antimalarial and Infectious Diseases: Building on the success of quinoline-based antimalarials like chloroquine, research is ongoing to develop new derivatives with novel mechanisms of action to combat drug-resistant strains of Plasmodium falciparum. acs.org The scaffold's proven antimicrobial properties also make it a candidate for developing new antibiotics.
The development of these targeted agents will rely on creating libraries of derivatives and employing high-throughput screening to identify compounds with high potency and selectivity for their intended biological targets.
Novel Catalytic Systems
The structural features of this compound, particularly the hydroxyl group and the quinoline nitrogen, make it an excellent candidate for use as a ligand in coordination chemistry. This opens up avenues for the development of novel, highly efficient catalytic systems.
Homogeneous Catalysis: As a ligand, it can be coordinated with various transition metals to form complexes that catalyze organic reactions. iosrjournals.org For example, 8-hydroxyquinoline (B1678124), a closely related compound, has been used to create cobalt(II) complexes that act as effective catalysts in the hydrolysis of esters. iosrjournals.org Similar systems based on this compound could be developed for a range of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Heterogeneous Catalysis: The molecule can be incorporated into more complex structures like Metal-Organic Frameworks (MOFs). nih.gov MOFs functionalized with quinoline-like moieties can act as robust, reusable heterogeneous catalysts for synthesizing complex organic molecules, benefiting from high surface area and tunable active sites. nih.gov This approach combines the high activity of homogeneous catalysts with the ease of separation and recycling of heterogeneous systems.
Future work will involve synthesizing and characterizing new metal complexes and materials incorporating this quinoline ligand and evaluating their catalytic performance in challenging organic transformations.
Integration with Nanotechnology and Biomaterials
The intersection of quinoline chemistry with nanotechnology and materials science is a rapidly expanding field. This compound can serve as a fundamental building block for creating advanced functional materials.
Nanoparticles for Drug Delivery and Imaging: Quinoline derivatives can be used to synthesize nanoparticles for biomedical applications. researchgate.net For example, metal chelates of hydroxyquinolines have been formulated into nanoparticles with unique photoluminescence properties, suggesting their potential use in bio-imaging or as components in organic light-emitting diodes (OLEDs). researchgate.net The compound could also be incorporated into nanoparticles designed for targeted drug delivery, leveraging the quinoline core's biological activity.
Coordination Polymers and Biomaterials: The ability of the carboxylate and hydroxyl groups to coordinate with metal ions allows for the construction of coordination polymers. mdpi.com These materials can have diverse structures, from one-dimensional chains to complex three-dimensional networks, with potential applications in gas storage, separation, or as biomaterials for tissue engineering or controlled release systems. mdpi.com
The integration of this compound into nanostructures and polymers is a promising strategy for developing next-generation materials with tailored optical, electronic, and biological properties.
Computational Chemistry for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the predictive design of molecules and materials with desired properties, thereby saving significant time and resources. For this compound, computational methods are crucial for guiding future research directions.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the compound's geometric and electronic structure, stability, and spectroscopic properties (e.g., NMR, UV-Vis). nih.govnih.gov Such calculations help in understanding the molecule's intrinsic reactivity, including identifying sites susceptible to electrophilic or nucleophilic attack, which is vital for designing new synthetic routes and derivatives. mdpi.com
Molecular Docking and Dynamics: For therapeutic applications, molecular docking simulations can predict how derivatives of this compound will bind to the active sites of biological targets like enzymes or receptors. nih.govmdpi.com This allows for the rational, in silico design of potent and selective inhibitors before their synthesis. mdpi.com Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.
Predicting Material Properties: Computational tools can also be used to predict the properties of polymers or nanomaterials derived from the compound, guiding the design of materials with specific electronic or optical characteristics for applications in catalysis or nanotechnology. mdpi.com
The synergy between computational prediction and experimental validation is key to accelerating the discovery and optimization of new molecules and materials based on the this compound scaffold.
| Computational Method | Application in Research | Predicted Properties |
| Density Functional Theory (DFT) | Understanding reactivity and spectral properties. nih.govnih.gov | Molecular geometry, electronic structure, HOMO-LUMO gap, NMR/UV-Vis spectra. nih.govnih.gov |
| Molecular Docking | Designing targeted therapeutic agents. nih.govmdpi.com | Binding affinity, binding pose, ligand-protein interactions. mdpi.com |
| Molecular Dynamics (MD) | Assessing the stability of drug-target complexes. | Conformational changes, binding free energy, residence time. |
| TD-DFT | Predicting electronic absorption spectra. nih.gov | Excitation energies, oscillator strengths. researchgate.net |
Q & A
Q. How can researchers validate the absence of polymorphic forms in synthesized batches?
- Methodological Answer :
- PXRD : Compare diffraction patterns with known forms.
- DSC : Detect melting-point variations (>2°C suggests polymorphism).
- Raman mapping : Screen bulk samples for phase heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
